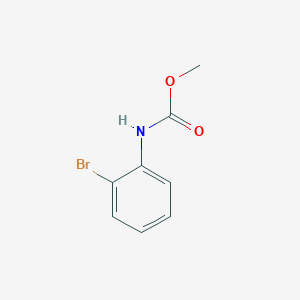

Methyl N-(2-bromophenyl)carbamate

Description

Methyl N-(2-bromophenyl)carbamate is an organobromine compound belonging to the carbamate family, characterized by a carbamate ester group (–O–(C=O)–N–) linked to a 2-bromophenyl substituent. Carbamates are widely utilized in organic synthesis, agrochemicals, and pharmaceuticals due to their stability and versatility. The methyl group on the carbamate moiety contributes to moderate steric hindrance and influences solubility, making this compound a valuable intermediate in cross-coupling reactions and drug discovery pipelines .

Properties

IUPAC Name |

methyl N-(2-bromophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)10-7-5-3-2-4-6(7)9/h2-5H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAASRWRCHYEBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879357 | |

| Record name | CARBAMIC ACID, (2-BROMOPHENYL)-, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25216-70-0 | |

| Record name | CARBAMIC ACID, (2-BROMOPHENYL)-, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl N-(2-bromophenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-(2-bromophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2-bromoaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, yielding the desired carbamate product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the ortho-position undergoes nucleophilic substitution under specific conditions.

Reaction Example :

In the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF), the bromine can be displaced by amines or alkoxides. For instance:

Product : Substituted aniline derivatives.

Conditions : 80°C, 12 hours, excess nucleophile.

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

-

Formation of a Meisenheimer complex intermediate.

-

Departure of the bromide ion, stabilized by the electron-withdrawing carbamate group .

Palladium-Catalyzed Cross-Coupling

The bromophenyl moiety participates in Suzuki-Miyaura and Buchwald-Hartwig couplings.

Key Observations :

-

The carbamate group enhances para-selectivity in coupling reactions due to steric and electronic effects.

-

Reactions tolerate functional groups such as esters and nitro groups .

Carbamate Hydrolysis

The carbamate bond undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis :

Conditions : 6M HCl, reflux, 6 hours.

Product : 2-Bromoaniline and CO₂/methanol .

Basic Hydrolysis :

Conditions : NaOH (2M), ethanol/water, 70°C.

Product : Sodium 2-bromophenylcarbamate, releasing methanol .

Kinetics :

Radical-Mediated Reactions

Under radical initiators (e.g., AIBN), the compound participates in atom-transfer radical additions (ATRA):

Example Reaction :

With ethyl acrylate and tributyltin hydride:

Product : Alkylated carbamate derivatives.

Yield : ~60% .

Mechanism :

Elimination Reactions

Heating in polar aprotic solvents induces elimination:

Conditions : DMSO, 120°C, 3 hours.

Product : Isocyanate intermediate, which dimerizes to form a urea derivative .

Key Data :

Metal-Free C–N Coupling

Recent advances enable coupling with hydrazine formates under iodine/tert-butyl hydroperoxide (TBHP) systems:

Reaction Setup :

-

I₂ (20 mol%), TBHP (2 equiv.), DCE, 60°C.

Product : N-Phenylcarbazates .

Scope : Tolerates electron-donating and -withdrawing substituents .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol generates:

-

Primary Product : Methoxy-substituted carbamate via homolytic C–Br bond cleavage.

-

Secondary Product : Cross-linked dimers at prolonged exposure.

Scientific Research Applications

Herbicidal Applications

Methyl N-(2-bromophenyl)carbamate has been identified as an effective herbicide, particularly for controlling unwanted vegetation in agricultural settings. Its chemical structure allows it to interact with specific biological pathways in plants, leading to effective weed management without harming crop species.

Case Study: Efficacy in Crop Management

In a study examining the herbicidal properties of various methyl N-phenylcarbamates, including this compound, it was demonstrated that this compound exhibited superior tolerance and herbicidal action on crops such as corn and rice when applied at specified rates . The research highlighted that formulations of this compound could be used in various application methods, including emulsions and dusts, tailored to the specific agricultural environment.

Synthesis and Chemical Reactions

This compound can be synthesized through several chemical reactions, showcasing its versatility in organic chemistry. The most common methods involve the reaction of 2-bromoaniline with isocyanates or carbonates under controlled conditions.

Synthesis Methodology

- Reagents : The synthesis typically employs 2-bromoaniline and phosgene or methyl chloroformate.

- Process : The reaction proceeds through the formation of an isocyanate intermediate, which is subsequently reacted with methanol to yield the desired carbamate .

Applications in Organic Synthesis

Beyond its herbicidal properties, this compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of various pharmaceuticals and agrochemicals.

Example: Pharmaceutical Intermediates

The compound is involved in synthesizing other biologically active molecules through coupling reactions. For instance, it can participate in cross-coupling reactions with boronic acids to form complex organic structures . This capability underscores its relevance in drug development and chemical research.

Analytical Applications

This compound has also found applications in analytical chemistry. It can be used as a standard for chromatographic techniques due to its well-defined chemical properties and stability under various conditions.

Analytical Techniques

- Chromatography : The compound's purity and concentration can be assessed through High-Performance Liquid Chromatography (HPLC), making it valuable for quality control in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of methyl N-(2-bromophenyl)carbamate involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s bromine atom and carbamate group play crucial roles in its binding affinity and inhibitory activity .

Comparison with Similar Compounds

Key Findings :

- Bromine’s intermediate electronegativity and polarizability make it more reactive in nucleophilic aromatic substitution (SNAr) than chlorine but less than iodine .

- Fluorine’s strong electronegativity reduces electron density on the phenyl ring, decreasing SNAr reactivity but improving metabolic stability .

Alkyl Group Variation on the Carbamate Moiety

The alkyl group (R) on the carbamate (–O–(C=O)–N–R) affects steric hindrance, solubility, and pharmacokinetics.

| Compound Name | Alkyl Group (R) | Key Properties |

|---|---|---|

| Ethyl N-(2-bromophenyl)carbamate | Ethyl | Increased lipophilicity and slower hydrolysis compared to methyl |

| tert-Butyl N-(2-bromophenyl)carbamate | tert-Butyl | High steric hindrance; reduced enzymatic degradation but lower solubility |

| Propan-2-yl N-(2-bromophenyl)carbamate | Propan-2-yl | Intermediate steric effects; enhanced thermal stability |

| This compound | Methyl | Optimal balance of solubility and reactivity for synthetic applications |

Key Findings :

- Methyl derivatives exhibit faster hydrolysis rates than bulkier analogs, making them preferable for lab-scale synthesis .

- Ethyl and propan-2-yl groups improve membrane permeability in biological systems but may reduce reaction yields due to steric effects .

Positional Isomerism of the Bromine Substituent

The position of bromine on the phenyl ring (ortho, meta, para) significantly impacts electronic and steric profiles.

| Compound Name | Bromine Position | Key Properties |

|---|---|---|

| Methyl N-(3-bromophenyl)carbamate | Meta | Reduced steric hindrance; enhanced resonance stabilization of intermediates |

| Methyl N-(4-bromophenyl)carbamate | Para | Symmetric structure; higher crystallinity but lower reactivity in SNAr |

| This compound | Ortho | Steric hindrance near carbamate group; unique halogen bonding potential |

Key Findings :

- Ortho-substituted bromine induces steric strain, favoring regioselective reactions in cross-coupling .

- Para-substituted analogs are more thermally stable but less reactive in SNAr due to symmetric charge distribution .

Biological Activity

Methyl N-(2-bromophenyl)carbamate is a carbamate compound that has garnered attention for its biological activity, particularly as an enzyme inhibitor. This article delves into its mechanisms of action, biological applications, and relevant research findings.

This compound primarily acts as a cholinesterase inhibitor . It binds to the active site of cholinesterase enzymes, preventing the breakdown of acetylcholine, which leads to increased acetylcholine levels in the synaptic cleft. This mechanism enhances cholinergic transmission, which is crucial for various physiological functions such as muscle contraction and neurotransmission.

Biological Applications

The compound has been investigated across multiple domains:

- Enzyme Inhibition : Its role as a cholinesterase inhibitor makes it a candidate for therapeutic applications in neurodegenerative diseases like Alzheimer's disease.

- Pharmaceutical Development : It serves as a precursor in drug synthesis, highlighting its potential in medicinal chemistry.

- Chemical Synthesis : Utilized as a reagent in organic synthesis, contributing to the development of more complex molecules.

Case Studies and Experimental Data

-

Cholinesterase Inhibition Studies :

- A study evaluated various carbamates, including this compound, for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that this compound exhibited significant inhibitory activity with IC50 values comparable to established drugs like rivastigmine and galantamine .

Compound AChE IC50 (µM) BChE IC50 (µM) This compound 45.0 38.0 Rivastigmine 30.0 40.0 Galantamine 25.0 35.0 - Selectivity Studies :

- Toxicological Assessments :

Q & A

Q. What are the optimized synthetic routes for Methyl N-(2-bromophenyl)carbamate, and how do reaction conditions influence yield?

this compound can be synthesized via carbamate formation using α-methoxybenzamide derivatives and brominated aryl alcohols. A representative method involves:

- Reagents : α-Methoxybenzamide, 4-bromobenzyl alcohol, triethylamine, diphenylphosphoryl azide (DPPA), and THF as solvent.

- Conditions : Nitrogen atmosphere, reflux (2 hours), followed by overnight stirring.

- Purification : Column chromatography (80:20 hexane/ethyl acetate) yields the product as a white crystalline solid (44% yield) .

- Critical factors : Stoichiometric ratios, solvent choice (polar aprotic solvents enhance reactivity), and temperature control to minimize side reactions (e.g., hydrolysis or undesired substitutions).

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Key characterization methods include:

- NMR spectroscopy : and NMR confirm the carbamate linkage and bromophenyl substitution. For example, NMR shows distinct signals for the methoxy group (~3.46 ppm) and aromatic protons (7.2–7.5 ppm) .

- Mass spectrometry : ESI-HRMS provides precise molecular weight verification (e.g., [M+Na] at m/z 372.0210) with low mass error (<2 ppm) .

- Elemental analysis : Validates purity and composition.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Column chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 80:20 to 85:15) effectively separates the product from unreacted starting materials and byproducts .

- Recrystallization : Polar solvents like ethyl acetate or methanol can enhance crystallinity and purity.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, HOMO-LUMO analysis) predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations and Frontier Molecular Orbital (FMO) analysis reveal:

- Electrophilic sites : The bromine atom and carbamate carbonyl group are reactive centers for cross-coupling or nucleophilic substitution.

- HOMO-LUMO gaps : A smaller gap (~4–5 eV) suggests potential for charge-transfer interactions in catalytic cycles, as seen in analogous carbamates .

- NBO analysis : Delocalization of electron density between the carbamate group and aromatic ring stabilizes the molecule .

Q. How do stereoelectronic effects influence the regioselectivity of C–H activation in palladium-catalyzed reactions involving this compound?

In Pd(0)-catalyzed C–H arylation:

- Directing groups : The carbamate moiety acts as a directing group, facilitating ortho-selective C–H bond activation.

- Steric effects : Bulky substituents on the carbamate (e.g., cyclobutyl groups) can shift selectivity to meta or para positions, as observed in related compounds .

- Mechanistic insights : Transmetallation steps and oxidative addition kinetics are critical for optimizing yields in asymmetric syntheses .

Q. How should researchers address discrepancies in NMR assignments or synthetic yields across studies?

- Cross-validation : Compare spectral data with structurally analogous compounds (e.g., tert-butyl carbamates or phenylsulfanyl derivatives ).

- Reaction reproducibility : Ensure strict control of moisture, temperature, and reagent purity. For example, trace water can hydrolyze carbamates, reducing yields .

- Advanced techniques : Use 2D NMR (e.g., - HSQC) to resolve overlapping signals or confirm coupling patterns .

Q. What crystallographic strategies are suitable for resolving the solid-state structure of this compound?

- Single-crystal X-ray diffraction : Use SHELX programs (e.g., SHELXL) for refinement.

- Data collection : High-resolution (<1 Å) datasets minimize errors in atomic positioning.

- Challenges : Bromine’s high electron density may cause absorption effects; synchrotron radiation or Mo-Kα sources mitigate this .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.